molecular formula C23H19FN2O3S B2479223 3-(benzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine CAS No. 895642-95-2

3-(benzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine

Cat. No.: B2479223
CAS No.: 895642-95-2
M. Wt: 422.47
InChI Key: DSIGCUAMLGVTKL-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a benzenesulfonyl group, a fluorine atom, and a methoxyphenylmethyl group attached to the quinoline core

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c1-29-18-10-7-16(8-11-18)14-26-23-20-13-17(24)9-12-21(20)25-15-22(23)30(27,28)19-5-3-2-4-6-19/h2-13,15H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIGCUAMLGVTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride and a base such as triethylamine.

    Attachment of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups on the quinoline core or the attached substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: It can inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes in cells.

Comparison with Similar Compounds

Similar Compounds

    3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine: Similar structure with different substituents on the phenyl ring.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylbenzenesulfonamide: Similar benzenesulfonyl and methoxyphenyl groups but different core structure.

Uniqueness

3-(benzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is unique due to the specific combination of functional groups attached to the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

3-(benzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a compound belonging to the quinoline family, known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its synthesis, structural characteristics, and potential therapeutic applications.

Structural Characteristics

The compound features a complex structure with several functional groups that contribute to its biological activity:

  • Quinoline Core : This core structure is crucial for the compound's pharmacological properties.
  • Benzenesulfonyl Group : Enhances solubility and potential interactions with biological targets.
  • Fluoro Substituent : Increases lipophilicity and may influence binding affinity to targets.
  • Methoxyphenylmethyl Group : Provides additional steric and electronic effects that can modulate biological interactions.

Molecular Structure

The molecular formula of this compound is C23H22FNO2SC_{23}H_{22}FNO_2S. The structural arrangement allows for various chemical interactions, making it a candidate for further pharmacological studies.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. For instance, similar compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including:

  • Inhibition of Enzyme Activity : Quinoline derivatives can inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Certain structural features promote programmed cell death in malignant cells.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Quinoline derivatives are often evaluated for their efficacy against various pathogens:

  • Bacterial Inhibition : Studies have demonstrated that compounds with similar structures can effectively inhibit Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Some quinolines are effective against fungal strains, suggesting a broad spectrum of antimicrobial activity.

The mechanism by which this compound exerts its biological effects involves:

  • Target Binding : The compound may bind to specific proteins or enzymes, modulating their activity.
  • Biochemical Pathway Modulation : By interacting with cellular pathways, it can influence processes such as cell growth and apoptosis.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : Utilizing starting materials like 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine.
  • Introduction of Functional Groups : Employing reagents like potassium permanganate and sodium borohydride for oxidation and reduction processes.
  • Final Coupling Reactions : Combining the quinoline intermediate with benzenesulfonyl and methoxyphenylmethyl groups.

Summary of Synthesis Steps

StepReaction TypeKey Reagents
1Formation2-(3-methoxyphenyl)imidazo[1,2-a]pyridine
2OxidationPotassium permanganate
3ReductionSodium borohydride
4CouplingBenzene sulfonyl chloride

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of related quinoline derivatives against various cancer cell lines. The results indicated that modifications in the quinoline structure significantly affected the compounds' potency against breast cancer cells (MCF-7) and lung cancer cells (A549).

Study on Antimicrobial Efficacy

Another research article explored the antimicrobial activity of quinoline derivatives, including those structurally similar to this compound. The findings revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 62.5 μM.

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